3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4S/c19-15-8-6-14(7-9-15)16-10-11-17-20-21-18(23(17)22-16)24-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGCTELWOSDDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with pyridazine derivatives under reflux conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions using benzylthiol and appropriate leaving groups.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromobenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for the modification of its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazolopyridazines depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine. These compounds exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Studies : Research has shown that triazole derivatives can effectively inhibit the growth of various bacterial strains. A study demonstrated that certain triazole compounds displayed potent activity against both gram-positive and gram-negative bacteria, with some compounds showing better efficacy than standard antibiotics such as chloramphenicol .
- Antifungal Activity : The presence of the triazole ring is crucial for antifungal action. Compounds with similar structures have been tested against fungal pathogens and have shown promising results in inhibiting fungal growth .
Anticancer Properties
The compound's potential as an anticancer agent is an area of active research. Triazoles are known for their ability to interact with biological targets involved in cancer progression:
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or modulation of receptor activity, which can lead to reduced proliferation of cancer cells. Some derivatives have shown effectiveness against various cancer cell lines .
- Case Studies : In vitro studies have indicated that certain triazole derivatives can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Leishmaniasis Treatment
Leishmaniasis is a neglected tropical disease caused by protozoan parasites. Compounds related to 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine have been evaluated for their antileishmanial activity:
- Biological Evaluation : Studies have reported that triazole derivatives exhibit significant activity against Leishmania species. For example, specific compounds demonstrated IC50 values comparable to existing treatments but with lower cytotoxicity .
Synthesis and Chemical Properties
The synthesis of 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves several key steps:
- Formation of Triazolopyridazine Core : This typically involves cyclization reactions with hydrazine derivatives and pyridazine precursors.
- Introduction of Functional Groups : The benzylsulfanyl and bromophenyl groups are introduced through nucleophilic substitution and electrophilic aromatic substitution reactions respectively .
Summary of Research Findings
The following table summarizes key findings regarding the applications of 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine and related compounds:
Mechanism of Action
The mechanism of action of 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 3 and 6 of the triazolo[4,3-b]pyridazine core, leading to divergent biological and physicochemical properties.
*Calculated based on analogous structures.
Physicochemical Properties
- Molecular Weight : The target compound (414 g/mol) exceeds the ideal range for oral bioavailability, similar to Compound 18 (504 g/mol), suggesting formulation challenges .
Key Research Findings and Implications
- Substituent-Driven Activity : Electron-withdrawing groups (e.g., bromine, trifluoromethyl) enhance target affinity but may reduce metabolic stability .
- Scaffold Versatility : The triazolo[4,3-b]pyridazine core accommodates diverse substituents, enabling optimization for specific targets (e.g., PDE4 vs. BRD4) .
- Unmet Challenges: High molecular weight and lipophilicity of bromophenyl derivatives necessitate prodrug strategies or nanoparticle delivery .
Biological Activity
3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes both a benzylsulfanyl group and a bromophenyl moiety, which contribute to its reactivity and interaction with biological targets. The exploration of its biological activity is vital for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is C18H13BrN4S, with a molecular weight of approximately 388.28 g/mol. The compound's structure allows for diverse interactions with biological systems, making it a subject of interest for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C18H13BrN4S |
| Molecular Weight | 388.28 g/mol |
| IUPAC Name | 3-benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
| CAS Number | 941958-51-6 |
The biological activity of 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. This compound may act as an inhibitor by binding to the active sites of enzymes or modulating receptor functions. For instance, compounds with similar structures have been shown to target bromodomains associated with cancer and inflammatory diseases .
Anticancer Activity
Research has indicated that derivatives of the triazolo-pyridazine scaffold exhibit significant antiproliferative effects against various cancer cell lines. In particular:
- Compound Evaluation : A related compound demonstrated potent activity against A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines with IC50 values ranging from 0.008 to 0.014 μM .
- Mechanism Insights : These compounds disrupt tubulin dynamics by binding to the colchicine site on microtubules, leading to cell cycle arrest at the G2/M phase .
Enzyme Inhibition
Inhibition studies have shown that triazolo-pyridazine derivatives can effectively inhibit key enzymes involved in tumor progression:
- c-Met Kinase Inhibition : A series of related compounds were evaluated for their inhibitory effects on c-Met kinase. One promising derivative exhibited an IC50 value of 0.090 μM against c-Met kinase and showed significant cytotoxicity against cancer cell lines .
Case Studies
- Antiproliferative Effects : A study synthesized various triazolo-pyridazine derivatives and evaluated their antiproliferative activities using the MTT assay across several cancer cell lines. The results indicated that many compounds exhibited moderate to potent activity (IC50 values from 0.008 to 90.5 μM) .
- Microtubule Dynamics Disruption : Immunofluorescence assays revealed that certain derivatives significantly disrupted microtubule dynamics, confirming their potential as antitumor agents by targeting tubulin .
Q & A
Basic: What are the critical steps and conditions for synthesizing 3-Benzylsulfanyl-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine?
Answer:
The synthesis typically involves:
- Step 1: Cyclization of pyridazine precursors (e.g., 3,6-dichloropyridazine) with hydrazine derivatives to form the triazole ring .
- Step 2: Thioether bond formation via nucleophilic substitution between benzyl mercaptan and halogenated intermediates (e.g., 6-(4-bromophenyl)-3-chloro-[1,2,4]triazolo[4,3-b]pyridazine) under reflux conditions .
- Key Conditions:
- Temperature control (60–100°C) and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
- Solvent selection (e.g., ethanol, acetonitrile) and catalysts (e.g., K₂CO₃ for deprotonation) .
- Purification via column chromatography or recrystallization to isolate the final product .
Basic: What analytical techniques are essential for characterizing this compound and confirming its purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm substituent positions (e.g., benzylsulfanyl vs. bromophenyl groups) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the triazolopyridazine core .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ~460–470 g/mol range) .
- High-Performance Liquid Chromatography (HPLC): Ensures >95% purity, critical for biological assays .
Advanced: How can researchers design experiments to evaluate its PDE4 inhibitory activity?
Answer:
- In Vitro Assays:
- Use recombinant PDE4 isoforms (A, B, C, D) to measure IC₅₀ values via fluorescence-based cAMP hydrolysis assays .
- Include positive controls (e.g., rolipram) and assess selectivity against other PDE families (PDE1–PDE11) .
- Cell-Based Validation:
- Test in human microvascular endothelial cells (HMEC-1) or cancer cell lines (e.g., MCF-7) to correlate enzyme inhibition with anti-proliferative effects .
- Docking Studies:
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with PDE4’s catalytic domain, focusing on the triazolopyridazine core’s π-π stacking with Phe residues .
Advanced: What strategies optimize low yields during the cyclization step of triazole ring formation?
Answer:
- Reagent Optimization:
- Microwave-Assisted Synthesis:
- Precursor Modification:
- Use 3-hydrazinopyridazine derivatives pre-functionalized with electron-withdrawing groups (e.g., Cl, Br) to enhance cyclization efficiency .
Advanced: How to conduct structure-activity relationship (SAR) studies on this compound?
Answer:
- Core Modifications:
- Functional Group Variations:
- Pharmacophore Mapping:
- Use X-ray crystallography (e.g., from ) to identify critical hydrogen bonds between the bromophenyl group and target enzymes .
Advanced: How to resolve contradictions in biological data (e.g., varying IC₅₀ across assays)?
Answer:
- Assay Standardization:
- Validate buffer conditions (pH, divalent cations) affecting PDE4 conformation and ligand binding .
- Metabolic Stability Testing:
- Incubate the compound with liver microsomes to identify metabolites that may interfere with activity .
- Structural Analysis:
- Perform single-crystal X-ray diffraction to confirm stereochemical consistency across batches .
Advanced: What computational methods predict its interaction with non-PDE targets (e.g., c-Met/Pim-1 kinases)?
Answer:
- Molecular Dynamics (MD) Simulations:
- Simulate binding to c-Met’s ATP pocket, focusing on the benzylsulfanyl group’s hydrophobic interactions .
- Pharmacophore Screening:
- Use Schrödinger’s Phase to align the compound with known kinase inhibitors (e.g., cabozantinib) and identify shared features .
- Free Energy Perturbation (FEP):
- Quantify binding energy changes upon substituting the bromophenyl group with smaller halogens (e.g., Cl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
